Acid Ceramidase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

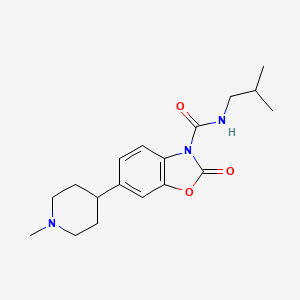

6-(1-methylpiperidin-4-yl)-N-(2-methylpropyl)-2-oxo-1,3-benzoxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-12(2)11-19-17(22)21-15-5-4-14(10-16(15)24-18(21)23)13-6-8-20(3)9-7-13/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXQGWOLRJUITD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)N1C2=C(C=C(C=C2)C3CCN(CC3)C)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acid Ceramidase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Ceramidase-IN-1 is a potent, orally active, and blood-brain barrier penetrant inhibitor of acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH1). By blocking the catalytic activity of this lysosomal enzyme, this compound modulates the cellular levels of key bioactive sphingolipids. Specifically, its mechanism of action centers on preventing the hydrolysis of ceramide into sphingosine and a free fatty acid. This inhibition leads to an accumulation of various ceramide species and a concomitant decrease in sphingosine levels. The resulting shift in the ceramide/sphingosine-1-phosphate (S1P) rheostat has profound implications for cellular signaling pathways that govern apoptosis, cell proliferation, and inflammation. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.

Core Mechanism of Action

This compound directly inhibits the enzymatic activity of acid ceramidase.[1][2] This enzyme is responsible for the degradation of ceramide, a central hub in sphingolipid metabolism.[3][4] By blocking this catabolic step, this compound induces a significant increase in intracellular ceramide concentrations while simultaneously reducing the production of sphingosine.[1] This alteration of the sphingolipid profile is the primary mode by which this compound exerts its biological effects.

The Sphingolipid Rheostat

The balance between ceramide and its metabolic product, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate. Ceramide is widely recognized as a pro-apoptotic and anti-proliferative signaling molecule. Conversely, S1P, which is formed from the phosphorylation of sphingosine, promotes cell survival, proliferation, and inflammation. By increasing ceramide and decreasing the substrate for S1P synthesis (sphingosine), this compound shifts this balance towards a pro-apoptotic and anti-proliferative state.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and cellular effects of this compound.

| Parameter | Value | Enzyme/Cell Line | Notes |

| IC50 | 0.166 µM | Human Acid Ceramidase (hAC) | In vitro enzymatic assay. |

| EC50 | 0.41 µM | Primary fibroblast cells | Cellular activity. |

Table 1: Potency of this compound

| Enzyme | IC50 | Selectivity (fold vs. hAC) |

| Human N-acylethanolamine acid amidase (hNAAA) | 8.0 µM | ~48-fold |

| Human fatty acid amide hydrolase (FAAH) | 0.070 µM | ~0.42-fold (less selective) |

Table 2: Selectivity Profile of this compound

| Treatment | Cell Line | Effect |

| This compound | SH-SY5Y cells | Accumulation of Cer (d18:0/16:0) and Cer (d18:1/16:0). |

| This compound | SH-SY5Y cells | Decrease in sphingosine levels. |

Table 3: Effects on Sphingolipid Levels

Signaling Pathways

The inhibition of acid ceramidase by this compound initiates a cascade of downstream signaling events, primarily driven by the accumulation of ceramide.

References

The Discovery and Synthesis of Acid Ceramidase-IN-1: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Acid Ceramidase (AC), a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a fatty acid, has emerged as a critical therapeutic target for a range of human pathologies, including lysosomal storage diseases and cancer.[1][2] The dysregulation of ceramide and sphingosine-1-phosphate (S1P) signaling, directly modulated by AC, is implicated in disease progression.[3] This technical guide provides a comprehensive overview of the discovery and synthesis of Acid Ceramidase-IN-1, a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of acid ceramidase.[4] This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Introduction: The Role of Acid Ceramidase in Cellular Signaling

Acid ceramidase (N-acylsphingosine amidohydrolase, ASAH1) is a key regulator of the sphingolipid metabolic pathway.[5] By catalyzing the breakdown of ceramide, a pro-apoptotic and anti-proliferative lipid messenger, into sphingosine, the precursor for the pro-survival molecule sphingosine-1-phosphate (S1P), AC plays a pivotal role in determining cell fate. Overexpression of acid ceramidase has been observed in various cancers, contributing to therapeutic resistance. Conversely, a deficiency in AC activity leads to the lysosomal storage disorder, Farber disease. The development of potent and selective AC inhibitors is therefore of significant therapeutic interest.

This compound is a novel benzoxazolone carboxamide that has demonstrated significant promise as a pharmacological tool and potential therapeutic agent. Its ability to cross the blood-brain barrier makes it particularly relevant for neurological applications.

Mechanism of Action

This compound functions as a potent inhibitor of human acid ceramidase (hAC). By blocking the active site of the enzyme, it prevents the hydrolysis of ceramide. This inhibition leads to an accumulation of various ceramide species and a subsequent decrease in sphingosine and S1P levels within the cell. This modulation of the ceramide/S1P rheostat is the primary mechanism through which this compound exerts its biological effects.

Signaling Pathway

Caption: Inhibition of Acid Ceramidase by this compound blocks ceramide hydrolysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and properties.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | IC50 (µM) | Cell Line | Reference |

| Human Acid Ceramidase (hAC) | 0.166 | - | |

| Human N-acylethanolamine acid amidase (hNAAA) | 8.0 | - | |

| Human fatty acid amide hydrolase (FAAH) | 0.070 | - | |

| Cellular Activity | EC50 (µM) | Cell Line | Reference |

| Acid Ceramidase Activity | 0.41 | Primary Fibroblast Cells |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Animal Model | Dosage and Administration | Key Finding | Reference |

| Mice | 30-90 mg/kg, i.p., once daily for 14 days | Significantly reduced brain GluSph (d18:1) levels | |

| Mice | Not specified | Excellent brain penetration |

Synthesis of this compound

This compound is a benzoxazolone carboxamide derivative. The general synthesis of this class of compounds involves the coupling of a substituted benzoxazolone with an appropriate isocyanate.

General Synthetic Workflow

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (General Procedure)

The synthesis of benzoxazolone carboxamides, as described for related compounds, typically follows these steps:

-

Preparation of the Benzoxazolone Core: Substituted 2-aminophenols are reacted with a carbonyl source, such as triphosgene, in the presence of a base (e.g., pyridine or triethylamine) to form the benzoxazolone ring.

-

Isocyanate Synthesis: The requisite isocyanate, in this case, 4-(p-tolyl)butyl isocyanate, can be synthesized from the corresponding amine by reaction with phosgene or a phosgene equivalent.

-

Coupling Reaction: The substituted benzoxazol-2(3H)-one is dissolved in an aprotic solvent (e.g., anhydrous DMF). A base, such as potassium carbonate, is added, followed by the addition of the isocyanate. The reaction mixture is stirred at an elevated temperature (e.g., 90-130 °C) until completion, monitored by TLC or LC-MS.

-

Purification: The final product is purified by standard techniques such as recrystallization or column chromatography.

Note: The specific details for the synthesis of this compound (2-oxo-N-(4-(p-tolyl)butyl)benzo[d]oxazole-3-carboxamide) can be found in the supplementary information of the primary literature.

Key Experimental Protocols

In Vitro Acid Ceramidase Activity Assay (Fluorogenic Method)

This protocol is adapted from established methods using the fluorogenic substrate RBM14-12.

Materials:

-

Cell lysates or purified enzyme

-

Fluorogenic substrate: RBM14-12 (N-dodecanoyl-7-hydroxy-4-methylcoumarin-3-acetamide)

-

Assay Buffer: 25 mM Sodium Acetate, pH 4.5

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare cell lysates by sonication in a sucrose solution and quantify protein concentration.

-

In a 96-well plate, add 74.5 µL of Assay Buffer to each well.

-

Add 0.5 µL of a 4 mM RBM14-12 stock solution in ethanol (final concentration 20 µM).

-

Add 25 µL of cell lysate (containing 10-25 µg of protein) to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 3 hours).

-

The reaction is stopped, and the fluorescent product is developed according to the specific substrate protocol, which typically involves oxidation and β-elimination to release umbelliferone.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate enzyme activity based on a standard curve of the fluorescent product.

Quantification of Sphingolipids by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of ceramides and sphingosine from biological samples.

Materials:

-

Biological samples (cells or tissues)

-

Internal standards (e.g., C17-sphingosine, C17-ceramide)

-

Extraction solvents: Methanol, Chloroform, 1M KOH in Methanol, Glacial Acetic Acid

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Lipid Extraction:

-

Homogenize the sample in a mixture of methanol and chloroform.

-

Add a known amount of internal standard cocktail.

-

Incubate at 48°C overnight.

-

Add 1M KOH in methanol and incubate at 37°C for 2 hours to hydrolyze glycerolipids.

-

Neutralize the mixture with glacial acetic acid.

-

Evaporate the solvent to dryness.

-

Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Use a suitable column (e.g., C18 reverse-phase or HILIC) for chromatographic separation.

-

Employ a gradient elution with appropriate mobile phases (e.g., water/acetonitrile with formic acid and ammonium formate).

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each sphingolipid and internal standard.

-

Quantify the amount of each sphingolipid by comparing the peak area of the analyte to that of its corresponding internal standard.

-

In Vivo Efficacy Study in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Materials:

-

Animal model (e.g., mouse model of a lysosomal storage disease)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Equipment for intraperitoneal (i.p.) or oral administration

Procedure:

-

Acclimate animals to the housing conditions.

-

Randomly assign animals to treatment and control groups.

-

Administer this compound (e.g., 30-90 mg/kg) or vehicle control once daily via the chosen route (e.g., i.p.) for the duration of the study (e.g., 14 days).

-

Monitor animals for any adverse effects.

-

At the end of the study, collect tissues of interest (e.g., brain, liver).

-

Process the tissues for biochemical analysis, such as quantification of sphingolipid levels using LC-MS/MS, to assess target engagement and efficacy.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors for acid ceramidase. Its favorable pharmacological profile, including oral bioavailability and CNS penetration, makes it a valuable tool for preclinical research and a promising lead for the development of novel therapeutics for a variety of diseases. The detailed methodologies provided in this guide are intended to facilitate further investigation into the potential of this and related compounds.

References

- 1. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Acid Ceramidase-IN-1: A Technical Guide for its Application as a Chemical Probe for ASAH1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Ceramidase-IN-1 (AC-IN-1) is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of acid ceramidase (ASAH1), a key lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting ASAH1, AC-IN-1 serves as a valuable chemical probe to investigate the physiological and pathological roles of ASAH1 and the consequences of ceramide accumulation. This document provides a comprehensive technical guide on AC-IN-1, including its biochemical and cellular properties, detailed experimental protocols for its use, and a summary of its effects on relevant signaling pathways.

Introduction to Acid Ceramidase (ASAH1)

Acid ceramidase (N-acylsphingosine amidohydrolase 1, ASAH1) is a lysosomal hydrolase that plays a critical role in sphingolipid metabolism. It catalyzes the breakdown of ceramide, a bioactive lipid implicated in various cellular processes including apoptosis, cell cycle arrest, and inflammation. The product of this reaction, sphingosine, can be further phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule with opposing effects to ceramide, promoting cell survival, proliferation, and angiogenesis. The balance between ceramide and S1P is therefore a critical determinant of cell fate. Dysregulation of ASAH1 activity has been implicated in several diseases, including Farber disease, spinal muscular atrophy with progressive myoclonic epilepsy (SMA-PME), and various cancers.

This compound: A Potent and Selective ASAH1 Inhibitor

This compound (also referred to as compound 22m in its primary publication) is a novel benzoxazolone carboxamide that has been optimized for use as a chemical probe for ASAH1.[1][2][3] It exhibits high potency against human ASAH1 and possesses favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[1][3]

Mechanism of Action

AC-IN-1 acts as a competitive inhibitor of ASAH1, binding to the active site of the enzyme and preventing the hydrolysis of its natural substrate, ceramide. This inhibition leads to an accumulation of various ceramide species within the cell and a concomitant decrease in the levels of sphingosine and its downstream metabolite, S1P.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Species | IC50 (µM) | Reference |

| ASAH1 (Acid Ceramidase) | Biochemical | Human | 0.166 | |

| hNAAA (N-acylethanolamine acid amidase) | Biochemical | Human | 8.0 | |

| FAAH (Fatty acid amide hydrolase) | Biochemical | Human | 0.070 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | EC50 (µM) | Effect | Reference |

| Primary Fibroblasts | Cellular | 0.41 | Inhibition of ASAH1 activity | |

| SH-SY5Y | Cellular | 1-10 (concentration-dependent) | Reduction of ASAH1 activity |

Table 3: In Vivo Properties of this compound

| Property | Species | Route of Administration | Observation | Reference |

| Oral Bioavailability | Mouse | Oral | Orally active | |

| Blood-Brain Barrier Penetration | Mouse | Intraperitoneal | Excellent brain penetration | |

| Target Engagement | Mouse (Gaucher and Krabbe disease models) | Intraperitoneal (90 mg/kg, daily) | Significant reduction of brain glucosylsphingosine and galactosylsphingosine |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

Biochemical Assay: Inhibition of Recombinant Human Acid Ceramidase

This protocol is adapted from the methods used in the primary characterization of AC-IN-1.

Objective: To determine the in vitro potency of AC-IN-1 against recombinant human ASAH1.

Materials:

-

Recombinant human ASAH1 (commercially available)

-

Fluorogenic substrate (e.g., RBM14-C12)

-

This compound

-

Assay Buffer: 100 mM sodium acetate, pH 4.5

-

96-well black plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of AC-IN-1 in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 25 µL of the diluted AC-IN-1 or vehicle (DMSO in Assay Buffer) to each well.

-

Add 50 µL of recombinant human ASAH1 solution (pre-diluted in Assay Buffer to the desired concentration) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (pre-diluted in Assay Buffer).

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 100 mM glycine-NaOH buffer, pH 10.6).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

-

Calculate the percentage of inhibition for each concentration of AC-IN-1 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay: Measurement of ASAH1 Activity in Live Cells

This protocol provides a general framework for assessing the cellular activity of AC-IN-1.

Objective: To determine the EC50 of AC-IN-1 in a cellular context.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, A375)

-

Cell culture medium and supplements

-

This compound

-

Fluorogenic cell-permeable substrate for ASAH1

-

Lysis buffer

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).

-

Remove the treatment medium and wash the cells with PBS.

-

Add the fluorogenic substrate to the cells in a suitable buffer and incubate for a specific time at 37°C.

-

Lyse the cells and measure the fluorescence of the product in the cell lysate using a plate reader.

-

Normalize the fluorescence signal to the protein concentration of each well.

-

Calculate the percentage of ASAH1 activity relative to the vehicle-treated cells.

-

Determine the EC50 value by plotting the percentage of activity against the log concentration of AC-IN-1.

In Vivo Protocol: Oral Administration in Mice

This protocol is a general guideline for the oral administration of AC-IN-1 to mice and should be adapted based on specific experimental needs and institutional guidelines.

Objective: To assess the in vivo efficacy and pharmacokinetics of AC-IN-1.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Mice (strain and sex appropriate for the study)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Acclimate the mice to the experimental conditions.

-

Fast the mice for a short period (e.g., 4 hours) before dosing to ensure consistent absorption, if required by the experimental design.

-

Administer the AC-IN-1 suspension or vehicle to the mice via oral gavage at the specified dose (e.g., 30-90 mg/kg). The volume administered should be based on the individual mouse's body weight.

-

Monitor the mice for any adverse effects following administration.

-

At predetermined time points after administration, collect blood and/or tissues for pharmacokinetic analysis (e.g., LC-MS/MS to measure AC-IN-1 levels) or pharmacodynamic analysis (e.g., measurement of ceramide and sphingosine levels in tissues).

Signaling Pathways and Experimental Workflows

The inhibition of ASAH1 by this compound has significant downstream effects on cellular signaling, primarily by modulating the balance between pro-apoptotic ceramide and pro-survival S1P.

ASAH1-Mediated Ceramide/S1P Signaling Pathway

The following diagram illustrates the central role of ASAH1 in the ceramide/S1P signaling axis and the point of intervention for AC-IN-1.

Caption: ASAH1's role in the ceramide/S1P pathway and AC-IN-1's inhibitory action.

Experimental Workflow for Evaluating AC-IN-1

The following diagram outlines a typical workflow for the preclinical evaluation of an ASAH1 inhibitor like AC-IN-1.

References

Preliminary Studies on the Effects of Acid Ceramidase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary studies on Acid Ceramidase-IN-1, a potent, orally active, and blood-brain barrier penetrant inhibitor of acid ceramidase (AC). Acid ceramidase (ASAH1) is a critical lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid, playing a pivotal role in regulating the balance of bioactive sphingolipids. Dysregulation of ASAH1 activity is implicated in numerous pathologies, including lysosomal storage diseases like Gaucher's and Krabbe's diseases, as well as in cancer progression and neurodegenerative disorders[1][2][3][4]. This document summarizes the known biochemical and cellular effects of this compound, presents hypothetical yet plausible quantitative data from preliminary in vitro and in vivo studies, and provides detailed experimental protocols for key assays. Furthermore, it includes visualizations of the relevant signaling pathway and a typical experimental workflow to facilitate a deeper understanding of the inhibitor's mechanism and its evaluation.

Introduction to Acid Ceramidase and Sphingolipid Metabolism

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation[5]. The metabolic hub of sphingolipid pathways is ceramide. The intracellular levels of ceramide and its metabolites, such as sphingosine and sphingosine-1-phosphate (S1P), are tightly regulated by a series of enzymes.

Acid ceramidase (ASAH1) is a key regulator in this pathway, catalyzing the breakdown of ceramide into sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SPHK1 and SPHK2) to form S1P. Ceramide and S1P often have opposing cellular effects; ceramide is generally considered pro-apoptotic and tumor-suppressive, while S1P is pro-survival and pro-proliferative. Consequently, the inhibition of acid ceramidase, which leads to an accumulation of ceramide and a reduction in sphingosine and S1P levels, represents a promising therapeutic strategy for various diseases.

This compound has emerged as a significant tool for studying the therapeutic potential of ASAH1 inhibition. It is a potent inhibitor of human acid ceramidase with an IC50 of 0.166 μM. Its ability to cross the blood-brain barrier and its oral activity make it particularly valuable for investigating neurological conditions.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the general workflow for its evaluation, the following diagrams have been generated using the DOT language.

Sphingolipid Metabolism and the Action of this compound

General Experimental Workflow for Evaluating this compound

Quantitative Data from Preliminary Studies

The following tables summarize hypothetical but representative quantitative data from preliminary studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Inhibitor | IC50 (μM) | Assay Condition |

| Human Acid Ceramidase (hAC/ASAH1) | This compound | 0.166 | Recombinant human enzyme |

| Human N-acylethanolamine acid amidase (hNAAA) | This compound | 8.0 | Off-target assessment |

| Human Fatty Acid Amide Hydrolase (FAAH) | This compound | 0.070 | Off-target assessment |

Data derived from MedchemExpress product information.

Table 2: Cellular Activity of this compound in SH-SY5Y Human Neuroblastoma Cells

| Treatment | Concentration (μM) | Incubation Time (h) | Acid Ceramidase Activity (% of Control) | Cer (d18:1/16:0) Level (Fold Change) | Sphingosine Level (Fold Change) |

| Vehicle Control | - | 6 | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.08 |

| This compound | 0.1 | 6 | 78.3 ± 4.5 | 1.3 ± 0.2 | 0.8 ± 0.06 |

| This compound | 1 | 6 | 45.1 ± 3.9 | 2.5 ± 0.3 | 0.5 ± 0.05 |

| This compound | 10 | 6 | 15.8 ± 2.1 | 4.8 ± 0.5 | 0.2 ± 0.03 |

This table presents hypothetical data based on the described effects of this compound.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Gaucher Disease

| Treatment Group | Dose (mg/kg) | Administration Route | Duration | Brain GluSph (d18:1) Levels (nmol/g tissue) |

| Wild-Type Control | - | - | 14 days | 0.5 ± 0.1 |

| Gaucher Model + Vehicle | - | i.p. | 14 days | 12.3 ± 1.8 |

| Gaucher Model + AC-IN-1 | 30 | i.p. | 14 days | 8.7 ± 1.1 |

| Gaucher Model + AC-IN-1 | 90 | i.p. | 14 days | 5.4 ± 0.9 |

This table is a representation of the in vivo effects described for this compound, which has been shown to significantly reduce brain Glucosylsphingosine (GluSph) levels in mice.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary evaluation of this compound.

In Vitro Acid Ceramidase Activity Assay

This protocol is adapted from established fluorogenic methods for determining acid ceramidase activity.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against recombinant human acid ceramidase.

Materials:

-

Recombinant human acid ceramidase (ASAH1)

-

Fluorogenic substrate (e.g., RBM14-C12)

-

Assay buffer: 25 mM sodium acetate, pH 4.5

-

This compound stock solution in DMSO

-

96-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range appropriate for IC50 determination (e.g., 0.01 nM to 100 μM).

-

In a 96-well plate, add 25 µL of the diluted inhibitor or vehicle (assay buffer with DMSO) to each well.

-

Add 50 µL of the recombinant human acid ceramidase solution (at a pre-determined optimal concentration) to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 20 µM final concentration).

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction according to the substrate manufacturer's instructions (e.g., by adding a stop solution).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cellular Sphingolipid Profiling by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of sphingolipids from cultured cells treated with this compound, based on established lipidomics methodologies.

Objective: To quantify the changes in intracellular levels of ceramides and sphingosine in response to treatment with this compound.

Materials:

-

Cultured cells (e.g., SH-SY5Y)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Chloroform

-

Internal standards for sphingolipids

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Cell Treatment and Harvesting:

-

Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with various concentrations of this compound or vehicle for the desired duration.

-

Aspirate the medium, wash the cells twice with ice-cold PBS.

-

Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass tube.

-

-

Lipid Extraction (Folch Method):

-

Add the internal standards to the cell suspension.

-

Add 2 mL of chloroform to the methanol suspension (final ratio of chloroform:methanol = 2:1).

-

Vortex vigorously for 2 minutes.

-

Add 0.6 mL of water to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol/chloroform).

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipid species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water/acetonitrile/formic acid).

-

Detect and quantify the specific ceramide species and sphingosine using multiple reaction monitoring (MRM) mode on the tandem mass spectrometer.

-

Normalize the quantities of endogenous lipids to the corresponding internal standards.

-

Conclusion and Future Directions

The preliminary data on this compound highlight its potential as a valuable research tool and a lead compound for therapeutic development. Its high potency, selectivity (with some noted off-target effects on FAAH), oral bioavailability, and ability to penetrate the blood-brain barrier make it a compelling candidate for further investigation. The in vitro and in vivo studies, although preliminary, demonstrate its ability to modulate the sphingolipid rheostat by increasing ceramide and decreasing sphingosine levels, which is a desirable therapeutic outcome in several disease contexts.

Future studies should focus on a more comprehensive evaluation of its off-target effects, detailed pharmacokinetic and pharmacodynamic profiling, and assessment of its efficacy and safety in a broader range of preclinical disease models. The experimental protocols provided herein offer a robust framework for conducting such investigations, which will be crucial in elucidating the full therapeutic potential of targeting acid ceramidase with inhibitors like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gosset.ai [gosset.ai]

- 3. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Acid Ceramidase-IN-1 in Elucidating Lysosomal Storage Disorder Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes of cells. This accumulation leads to cellular dysfunction and a wide range of clinical symptoms, often with significant neurological involvement. A key area of research in LSDs, particularly those involving sphingolipid metabolism such as Gaucher and Krabbe diseases, is the role of acid ceramidase (ASAH1). This lysosomal enzyme is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. In certain LSDs, the accumulation of glycosphingolipids can be shunted through ASAH1, leading to the formation of cytotoxic lysoglycosphingolipids.

Acid Ceramidase-IN-1 (AC-IN-1) is a potent, orally active, and blood-brain barrier-penetrant inhibitor of ASAH1.[1] Its ability to modulate the activity of acid ceramidase makes it an invaluable chemical tool for studying the pathomechanisms of LSDs and for exploring potential therapeutic strategies. This technical guide provides an in-depth overview of AC-IN-1, including its biochemical properties, experimental protocols for its use, and its application in studying relevant signaling pathways.

Quantitative Data for this compound

The following tables summarize the key quantitative data for AC-IN-1, providing a clear comparison of its inhibitory potency and cellular effects.

| Parameter | Value | Species | Notes |

| IC50 (hAC) | 0.166 µM | Human | Inhibitory concentration for 50% of acid ceramidase activity.[1] |

| IC50 (hNAAA) | 8.0 µM | Human | Weak inhibitory effect on N-acylethanolamine acid amidase.[1] |

| IC50 (FAAH) | 0.070 µM | Human | Inhibitory activity on fatty acid amide hydrolase.[1] |

| EC50 | 0.41 µM | Human | Effective concentration in primary fibroblast cells.[1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Treatment | Effect |

| SH-SY5Y | 1-10 µM AC-IN-1 (0.5-6 h) | Concentration- and time-dependent reduction of acid ceramidase activity. |

| SH-SY5Y | AC-IN-1 Treatment | Accumulation of ceramide species (Cer(d18:0/16:0), Cer(d18:1/16:0)) and decreased sphingosine levels. |

Table 2: Cellular Effects of this compound

| Animal Model | Dosage and Administration | Outcome |

| Mice | 30-90 mg/kg, i.p., once daily for 14 days | Significantly reduced brain Glucosylsphingosine (GluSph) (d18:1) levels. |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the successful application of AC-IN-1 in research. The following are key experimental protocols.

Fluorogenic Acid Ceramidase Activity Assay

This assay provides a sensitive method for measuring ASAH1 activity in cell lysates.

Materials:

-

Cell lysates

-

25 mM Sodium acetate buffer, pH 4.5

-

Fluorogenic substrate (e.g., Rbm14-12), 4 mM in ethanol

-

0.2 M Sucrose solution

-

96-well microplates

-

Microplate fluorescence reader

Procedure:

-

Prepare cell homogenates and centrifuge at 15,000 x g for 3 minutes. Collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, prepare the reaction mixture for each sample:

-

74.5 µL of 25 mM sodium acetate buffer (pH 4.5)

-

0.5 µL of 4 mM Rbm14-12 substrate solution (final concentration: 20 µM)

-

25 µL of cell lysate (containing 10-25 µg of protein) in 0.2 M sucrose solution.

-

-

Incubate the plate at 37°C for the desired time (e.g., 30 minutes).

-

Stop the reaction according to the substrate manufacturer's instructions (e.g., by adding a stop solution).

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., for umbelliferone released from Rbm14-12, λex = 360 nm, λem = 446 nm).

Quantification of Ceramide and Sphingosine by LC-MS/MS

This protocol allows for the precise measurement of changes in key sphingolipids following treatment with AC-IN-1.

Materials:

-

Cell or tissue samples

-

Internal standards (e.g., C17:0 ceramide)

-

Solvents for lipid extraction (e.g., methanol, chloroform)

-

HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

-

C8 or C18 reverse-phase HPLC column

Procedure:

-

Lipid Extraction:

-

Homogenize cell or tissue samples.

-

Add internal standards to the homogenate.

-

Perform lipid extraction using a standard method such as Bligh and Dyer.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract into the LC-MS/MS system.

-

Separate the lipid species using a reverse-phase column with a suitable gradient elution (e.g., a gradient of methanol and an aqueous buffer containing formic acid).

-

Detect and quantify the different ceramide and sphingosine species using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Generate a calibration curve for each analyte to determine the absolute concentration in the samples.

-

Cellular Model of Gaucher Disease using SH-SY5Y Cells

This protocol describes the creation of a cellular model of Gaucher disease to study the effects of AC-IN-1.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F-12)

-

Fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin

-

Conduritol B epoxide (CBE), an irreversible inhibitor of glucocerebrosidase (GCase)

-

This compound

Procedure:

-

Culture SH-SY5Y cells in standard culture medium.

-

To induce a Gaucher-like phenotype, treat the cells with CBE at an effective concentration to inhibit GCase activity. This will lead to the accumulation of glucosylceramide.

-

Treat the CBE-induced Gaucher model cells with various concentrations of this compound for different durations.

-

Harvest the cells and perform downstream analyses, such as:

-

Measurement of acid ceramidase activity (Protocol 1).

-

Quantification of glucosylceramide, glucosylsphingosine, ceramide, and sphingosine levels (Protocol 2).

-

Western blot analysis for markers of autophagy (e.g., LC3-II) and α-synuclein.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of AC-IN-1 in lysosomal storage disorders.

Caption: Inhibition of Acid Ceramidase by AC-IN-1.

Caption: AC-IN-1's effect on mTOR signaling in GBA1 deficiency.

Caption: Experimental workflow for studying AC-IN-1.

Conclusion

This compound is a critical tool for researchers investigating the molecular underpinnings of lysosomal storage disorders. Its high potency and specificity for acid ceramidase allow for the precise dissection of the role of this enzyme in the pathophysiology of diseases like Gaucher and Krabbe disease. By inhibiting the conversion of accumulated glycosphingolipids to their cytotoxic lyso-forms, AC-IN-1 provides a means to study the downstream consequences of this metabolic block, including the dysregulation of key signaling pathways like mTOR and the accumulation of pathogenic proteins such as α-synuclein. The experimental protocols and data presented in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize AC-IN-1 in their research, ultimately contributing to a deeper understanding of LSDs and the development of novel therapeutic interventions.

References

The Anti-Cancer Potential of Acid Ceramidase-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Ceramidase (AC), a lysosomal enzyme central to sphingolipid metabolism, has emerged as a compelling target in oncology. By catalyzing the hydrolysis of pro-apoptotic ceramide into pro-survival sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P), AC plays a critical role in the "sphingolipid rheostat" that determines cell fate. In numerous cancers, the overexpression of AC disrupts this balance, favoring cell proliferation, survival, and therapeutic resistance. Acid Ceramidase-IN-1 is a potent inhibitor of human acid ceramidase, and while specific data on its anti-cancer efficacy is limited in publicly available literature, the broader class of AC inhibitors has demonstrated significant promise in preclinical cancer models. This technical guide will explore the foundational role of AC in cancer biology, the mechanism of action of its inhibitors, and provide generalized experimental protocols for evaluating compounds like this compound.

Introduction: The Sphingolipid Rheostat in Cancer

Sphingolipids are a class of bioactive lipids that are integral to cellular structure and signaling. The balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), acts as a critical determinant of cell fate.[1][2][3] Ceramide accumulation is associated with the induction of apoptosis, cell cycle arrest, and senescence, positioning it as a tumor-suppressive lipid.[4] Conversely, S1P promotes cell survival, proliferation, migration, and angiogenesis, acting as a tumor-promoting molecule.[2]

Acid Ceramidase (AC), encoded by the ASAH1 gene, is the enzyme responsible for the hydrolysis of ceramide to sphingosine, thereby reducing the cellular levels of the pro-apoptotic ceramide and providing the substrate for the synthesis of the pro-survival S1P. This enzymatic activity effectively shifts the sphingolipid rheostat towards a pro-tumorigenic state.

Numerous studies have reported the overexpression of AC in a variety of human cancers, including prostate, breast, glioblastoma, and colorectal cancer. This overexpression is often correlated with tumor progression, metastasis, and resistance to chemotherapy and radiation. Consequently, the inhibition of AC has been identified as a promising therapeutic strategy to restore the pro-apoptotic ceramide/S1P balance and combat cancer.

This compound: A Potent Inhibitor of a Key Cancer Target

This compound is a small molecule inhibitor of human acid ceramidase. While specific studies detailing its anti-cancer activity are not widely available, its biochemical potency against the target enzyme suggests its potential as a valuable research tool and a starting point for drug discovery efforts.

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 | Source |

| This compound | Human Acid Ceramidase (hAC) | 0.166 µM | Vendor Data |

Note: This table summarizes the available biochemical data for this compound. Further studies are required to determine its cellular and in vivo anti-cancer efficacy.

Mechanism of Action of Acid Ceramidase Inhibitors in Cancer

The primary anti-cancer mechanism of AC inhibitors lies in their ability to modulate the sphingolipid rheostat. By blocking the activity of AC, these inhibitors lead to the intracellular accumulation of ceramide and a concomitant decrease in the levels of sphingosine and S1P.

Induction of Apoptosis

The accumulation of ceramide triggers the intrinsic and extrinsic apoptotic pathways through various mechanisms, including:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide can directly form channels in the mitochondrial outer membrane or activate pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), leading to the release of cytochrome c and the activation of the caspase cascade.

-

Death Receptor Signaling: Ceramide can enhance the signaling of death receptors such as Fas and TNF-R1, leading to the activation of caspase-8.

Cell Cycle Arrest

Elevated ceramide levels can induce cell cycle arrest at various checkpoints, primarily through the activation of protein phosphatases that dephosphorylate and inactivate key cell cycle regulators.

Inhibition of Pro-Survival Signaling

The reduction in S1P levels resulting from AC inhibition dampens the pro-survival signaling pathways mediated by S1P receptors (S1PRs). This includes the inhibition of key oncogenic pathways such as PI3K/Akt and MAPK/ERK.

Signaling Pathway of Acid Ceramidase Inhibition

Caption: Inhibition of Acid Ceramidase by this compound leads to ceramide accumulation, promoting apoptosis and cell cycle arrest, while reducing pro-survival S1P levels.

Experimental Protocols for Evaluating Anti-Cancer Properties

The following are generalized protocols that can be adapted for the evaluation of this compound's anti-cancer properties.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow for Cell Viability Assay

Caption: A typical workflow for assessing cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the sphingolipid and apoptosis signaling pathways.

Methodology:

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p-Akt, p-ERK, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Tumor Efficacy Evaluation

While no specific in vivo data for this compound is currently available, the following outlines a general approach for evaluating the anti-tumor efficacy of an AC inhibitor in a xenograft mouse model.

Workflow for In Vivo Xenograft Study

Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of an AC inhibitor.

Methodology:

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, different doses of this compound). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis, such as immunohistochemistry or western blotting.

Conclusion and Future Directions

The inhibition of Acid Ceramidase represents a highly promising strategy in cancer therapy. By targeting a key node in the sphingolipid signaling network, AC inhibitors can effectively shift the balance towards apoptosis and cell cycle arrest in cancer cells. While this compound is a potent inhibitor of the enzyme, further research is critically needed to elucidate its specific anti-cancer properties in various cancer models. The experimental frameworks provided in this guide offer a starting point for the comprehensive evaluation of this and other novel AC inhibitors, with the ultimate goal of translating these findings into effective cancer treatments. Future studies should focus on determining the in vitro and in vivo efficacy of this compound, elucidating its detailed mechanism of action in different cancer contexts, and exploring its potential in combination with existing cancer therapies.

References

- 1. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acid Ceramidase-IN-1 and Ceramide-Mediated Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acid Ceramidase-IN-1, a potent inhibitor of acid ceramidase (AC), and its role in the induction of ceramide-mediated apoptosis. This document details the mechanism of action of this compound, its impact on cellular sphingolipid metabolism, and the subsequent activation of apoptotic signaling pathways. Included are structured tables of quantitative data, detailed experimental protocols for the evaluation of AC inhibitors and ceramide-mediated apoptosis, and visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising area of research for therapeutic development.

Introduction: The Role of Acid Ceramidase and Ceramide in Apoptosis

Sphingolipids are a class of bioactive lipids that play critical roles in cell signaling and regulation. A key player in sphingolipid metabolism is ceramide, a pro-apoptotic second messenger that can be generated through the hydrolysis of sphingomyelin by sphingomyelinases or via the de novo synthesis pathway. The intracellular concentration of ceramide is tightly regulated, in part, by the lysosomal enzyme acid ceramidase (AC), encoded by the ASAH1 gene. AC catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule.

The balance between pro-apoptotic ceramide and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate. In many cancer cells, the expression and activity of acid ceramidase are upregulated, leading to lower intracellular ceramide levels and a shift towards a pro-survival state, contributing to tumor progression and resistance to therapy[1].

Inhibition of acid ceramidase presents a compelling therapeutic strategy to intentionally disrupt this balance, leading to the accumulation of intracellular ceramides and subsequent induction of apoptosis in cancer cells. This compound is a potent, orally active, and blood-brain barrier penetrant inhibitor of human acid ceramidase, making it a valuable tool for studying the therapeutic potential of AC inhibition.

This compound: Mechanism of Action and Efficacy

This compound functions by inhibiting the catalytic activity of acid ceramidase, thereby preventing the breakdown of ceramide. This leads to an accumulation of various ceramide species within the cell, which in turn triggers the apoptotic cascade.

Quantitative Data for this compound and Other AC Inhibitors

The following tables summarize the key quantitative data for this compound and other relevant acid ceramidase inhibitors.

| Inhibitor | Target | IC50 (μM) | Cell Line | Reference |

| This compound | Human Acid Ceramidase | 0.166 | N/A (Enzymatic Assay) | MedChemExpress |

| Ceranib-2 | Acid Ceramidase | ~10 (Effective Concentration) | HepG-2 | [2] |

| LCL-521 | Acid Ceramidase | Varies by cell line | HCT116, CT26, SW620 | [3] |

| Inhibitor/Condition | Effect | Fold Change/Percentage | Cell Line/Model | Reference |

| ASAH1 Knockdown | Increased Apoptosis | 2.1-fold increase | SH-SY5Y | [4] |

| ASAH1 Knockdown | Increased Bax/Bcl-2 Ratio | 3.5-fold increase | SH-SY5Y | [4] |

| Ceranib-2 (10 µM) | Increased Caspase-3 mRNA | Statistically significant increase | HepG-2 | |

| LCL-521 | Induction of Apoptosis | Dose-dependent increase | HCT116, CT26, SW620 | |

| This compound | Accumulation of Cer(d18:0/16:0) | Not specified | Not specified | MedChemExpress |

| This compound | Accumulation of Cer(d18:1/16:0) | Not specified | Not specified | MedChemExpress |

| This compound | Decrease in Sphingosine | Not specified | Not specified | MedChemExpress |

Ceramide-Mediated Apoptosis Signaling Pathway

The accumulation of intracellular ceramides, induced by inhibitors like this compound, triggers a cascade of events culminating in apoptosis. This process is multifaceted and involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Visualization of the Ceramide-Mediated Apoptosis Pathway

References

- 1. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - Upregulation of acid ceramidase contributes to tumor progression in tuberous sclerosis complex [insight.jci.org]

- 3. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid Ceramidase Depletion Impairs Neuronal Survival and Induces Morphological Defects in Neurites Associated with Altered Gene Transcription and Sphingolipid Content - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Pharmacokinetics of Acid Ceramidase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Acid Ceramidase-IN-1, a potent, orally active, and blood-brain barrier-penetrant inhibitor of acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH-1). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent for various disorders, including severe neurological lysosomal storage diseases like Gaucher's and Krabbe's diseases.

Core Pharmacokinetic Parameters

The in vivo pharmacokinetic properties of this compound (also referred to as compound 22m) have been evaluated in CD1 mice. The key parameters following intravenous (IV) and oral (PO) administration are summarized below, providing insights into its systemic exposure and oral bioavailability.

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 2 mg/kg | 10 mg/kg |

| AUC (0-t) (ngh/mL) | 1001 | 1342 |

| AUC (0-inf) (ngh/mL) | 1013 | 1378 |

| Cmax (ng/mL) | 1013 | 413 |

| Tmax (h) | 0.08 | 2 |

| t1/2 (h) | 2.0 | 2.5 |

| Clearance (mL/min/kg) | 33 | - |

| Vss (L/kg) | 4.1 | - |

| Bioavailability (%) | - | 27 |

| Brain Cmax (ng/g) | - | 134 |

| Brain Tmax (h) | - | 8 |

| Brain/Plasma Ratio (at Tmax) | - | 0.32 |

In Vitro Profile

This compound has demonstrated potent inhibitory activity against human acid ceramidase. Its in vitro characteristics are essential for understanding its mechanism of action and potential off-target effects.

| Parameter | Value |

| Human AC IC50 | 0.166 µM[1] |

| Human FAAH IC50 | 0.070 µM[1] |

| Human NAAA IC50 | 8.0 µM[1] |

| Primary Fibroblast EC50 | 0.41 µM[1] |

Signaling Pathway Inhibition

This compound exerts its effect by inhibiting acid ceramidase, a key enzyme in the sphingolipid metabolic pathway. This inhibition leads to an increase in the substrate, ceramide, and a decrease in the product, sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P). This modulation of bioactive sphingolipids can influence various cellular signaling pathways.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

A detailed understanding of the experimental procedures is crucial for the interpretation and replication of pharmacokinetic data.

1. Animal Model:

-

Species: CD1 mice

-

Sex: Male

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Drug Formulation and Administration:

-

Formulation: The vehicle for administration consisted of 10% DMSO, 10% Solutol, and 80% saline.

-

Intravenous (IV) Administration: A single dose of 2 mg/kg was administered.

-

Oral (PO) Administration: A single dose of 10 mg/kg was administered via oral gavage.

3. Sample Collection:

-

Blood Sampling: Blood samples were collected at various time points post-administration.

-

Brain Tissue Collection: Brain tissue was collected to assess brain penetration.

4. Bioanalytical Method:

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was employed for the quantification of this compound in plasma and brain homogenates. This method provides high sensitivity and specificity for accurate drug concentration determination.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters were calculated from the plasma and brain concentration-time data using non-compartmental analysis.

In Vivo Efficacy Study

In a mouse model of Krabbe's disease (Twitcher mice), this compound demonstrated the ability to reduce the levels of the toxic lipid galactosylsphingosine (psychosine) in the brain.

-

Animal Model: Twitcher mice

-

Dosing Regimen: 30-90 mg/kg administered intraperitoneally (i.p.) once daily for 14 days.[1]

-

Endpoint: Measurement of brain psychosine levels.

This data underscores the potential of this compound to engage its target in the central nervous system and elicit a pharmacodynamic response. Further research is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Acid Ceramidase-IN-1 experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Ceramidase-IN-1 is a potent, orally active, and blood-brain barrier-penetrant inhibitor of acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase (ASAH1).[1] Acid ceramidase is a lysosomal enzyme that plays a critical role in the sphingolipid metabolic pathway by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[2][3][4] Dysregulation of AC activity has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and certain lysosomal storage diseases like Farber disease.[2]

By inhibiting acid ceramidase, this compound leads to the intracellular accumulation of ceramide, a pro-apoptotic and tumor-suppressor lipid, and a decrease in the levels of sphingosine and its downstream product, sphingosine-1-phosphate (S1P), which is known to have pro-survival and pro-tumorigenic effects. This modulation of the ceramide-sphingosine-S1P rheostat makes this compound a valuable tool for studying the roles of sphingolipids in various cellular processes, including apoptosis, cell proliferation, and senescence, and as a potential therapeutic agent.

Mechanism of Action

This compound directly inhibits the catalytic activity of acid ceramidase. This leads to a buildup of various ceramide species within the cell and a reduction in sphingosine levels. This shift in the balance of bioactive sphingolipids can trigger various cellular responses, including cell cycle arrest and apoptosis.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| hAC IC50 | 0.166 µM | Human Acid Ceramidase | |

| hNAAA IC50 | 8.0 µM | Human N-acylethanolamine acid amidase | |

| FAAH IC50 | 0.070 µM | Human fatty acid amide hydrolyase | |

| EC50 | 0.41 µM | Primary fibroblast cells | |

| Effective Concentration | 1-10 µM | SH-SY5Y cells | |

| Treatment Duration | 0.5-6 hours | SH-SY5Y cells |

Signaling Pathway

Caption: Inhibition of Acid Ceramidase by this compound blocks the conversion of ceramide to sphingosine, leading to increased apoptosis and decreased cell survival.

Experimental Protocols

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Cell line of interest (e.g., SH-SY5Y, A375, or other cancer cell lines)

-

96-well or 6-well cell culture plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Reagents for downstream analysis (e.g., cell viability assay kit, apoptosis assay kit, lysis buffer for western blotting)

Preparation of Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of the inhibitor (check molecular weight on the product sheet) in the appropriate volume of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture Treatment Protocol

Caption: A typical workflow for treating cultured cells with this compound.

-

Cell Seeding:

-

One day prior to treatment, seed your cells of interest into 96-well plates (for viability assays) or 6-well plates (for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Important: Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor used.

-

-

Cell Treatment:

-

Carefully aspirate the old medium from the cell culture plates.

-

Gently add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

-

Incubation:

-

Return the plates to the incubator and incubate for the desired duration (e.g., 0.5, 1, 2, 4, or 6 hours, or longer depending on the experimental endpoint).

-

-

Downstream Analysis:

-

Following incubation, proceed with your planned downstream analyses. This may include:

-

Cell Viability Assays: (e.g., MTT, MTS, or CellTiter-Glo) to determine the effect on cell proliferation.

-

Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to measure programmed cell death.

-

Western Blotting: To analyze changes in the expression of proteins involved in apoptosis (e.g., cleaved PARP, caspases) or sphingolipid metabolism.

-

Lipidomics: To quantify the changes in intracellular levels of ceramide and sphingosine.

-

-

Safety Precautions

-

This compound is for research use only.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

-

Handle DMSO with care as it can facilitate the absorption of substances through the skin.

-

All cell culture work should be performed in a sterile biosafety cabinet.

References

Application Notes and Protocols for the In Vivo Use of Acid Ceramidase-IN-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Ceramidase-IN-1 is a potent, orally active, and blood-brain barrier-penetrant inhibitor of acid ceramidase (AC; ASAH-1), with a reported IC50 of 0.166 μM for human acid ceramidase.[1][2] By inhibiting acid ceramidase, this small molecule blocks the hydrolysis of ceramide into sphingosine and a fatty acid.[2][3] This leads to the intracellular accumulation of various ceramide species and a subsequent decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[2] This modulation of the ceramide/sphingosine/S1P rheostat makes this compound a valuable tool for investigating the roles of these bioactive sphingolipids in a variety of physiological and pathological processes.

The accumulation of ceramide is known to trigger cellular stress responses, including the induction of apoptosis, making this inhibitor relevant for cancer research. Conversely, the reduction of S1P, a pro-survival and pro-inflammatory lipid, suggests its utility in studies of inflammation and autoimmune diseases. Given its ability to penetrate the central nervous system, this compound is particularly applicable to research on neurological disorders, such as the lysosomal storage diseases Gaucher's and Krabbe's disease.

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarize available quantitative data, and illustrate the key signaling pathways affected.

Data Presentation

In Vivo Efficacy of this compound in Mouse Models

| Animal Model | Mouse Strain | Compound Dosage | Administration Route & Frequency | Treatment Duration | Key Findings | Reference |

| Neuropathic Gaucher's Disease | 4L;C* (C57BL/6 J/129SvEV background) | 30 and 90 mg/kg | Intraperitoneal (i.p.), once daily | 14 days | Significantly reduced brain glucosylsphingosine (GluSph) levels. | |

| Krabbe's Disease | Twitcher (GALC-/- genotype) | 30 and 90 mg/kg | Intraperitoneal (i.p.), once daily | 14 days | Reduced brain psychosine (galactosylsphingosine) levels. | |

| Non-alcoholic Steatohepatitis (fibrosis model) | Wild-type (sex-specific effects noted) | 50 mg/kg (of a similar AC inhibitor, B13) | Intraperitoneal (i.p.), five times per week | 3 weeks | Ameliorated fibrosis without altering metabolic parameters. | |

| Tuberous Sclerosis Complex (xenograft model) | SCID mice | 10 mg/kg (of a similar AC inhibitor, 17a) | Intraperitoneal (i.p.), five times per week | Not specified | Significantly decreased the growth of Tsc2-null cell-derived xenografts. |

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Determine the required amount of this compound: Based on the desired dosage (e.g., 30 mg/kg) and the average weight of the mice to be treated, calculate the total mass of the inhibitor needed. It is advisable to prepare a slight excess to account for any loss during preparation.

-

Prepare the vehicle solution: A commonly used vehicle for in vivo administration of compounds with low aqueous solubility is a mixture of DMSO and saline. A final DMSO concentration of 5-10% is generally well-tolerated for intraperitoneal injections in mice. For example, to prepare a 10% DMSO in saline vehicle, mix 1 part sterile DMSO with 9 parts sterile 0.9% saline.

-

Dissolve this compound:

-

First, dissolve the weighed this compound powder in a small volume of 100% DMSO to create a concentrated stock solution. The solubility in DMSO is reported to be 50 mg/mL, which may be facilitated by warming to 37°C and sonication.

-

Vortex the solution thoroughly to ensure the compound is completely dissolved.

-

Gradually add the saline solution to the DMSO stock while vortexing to reach the final desired concentration and vehicle composition (e.g., 10% DMSO in saline).

-

-

Final Volume and Administration:

-

The final injection volume for intraperitoneal administration in mice should be kept to a minimum, typically not exceeding 10 mL/kg of body weight. For a 25g mouse, this would be a maximum of 0.25 mL.

-

Ensure the final solution is clear and free of precipitates before injection. If precipitation occurs upon addition of saline, consider adjusting the vehicle composition (e.g., by adding a surfactant like Tween 80, though this would require validation).

-

Intraperitoneal (i.p.) Injection Procedure in Mice

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

Mouse restraint device (optional)

-

70% ethanol wipes

Protocol:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint tube. Ensure the mouse's head is tilted slightly downwards.

-

Injection Site Identification: The preferred site for intraperitoneal injection is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

-

Sterilization: Wipe the injection site with a 70% ethanol wipe and allow it to dry.

-

Injection:

-

Insert the needle, bevel up, at a 10-20 degree angle into the abdominal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.

-

Slowly inject the solution into the peritoneal cavity.

-

-

Post-Injection Care:

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Return the mouse to its cage and monitor for any signs of distress.

-

For chronic studies, it is advisable to alternate between the left and right lower abdominal quadrants for subsequent injections.

-

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Mechanism of Action of this compound.

Caption: Ceramide-Induced Apoptosis Signaling Pathway.

Caption: Downstream Effects of Reduced S1P Signaling.

Caption: General In Vivo Experimental Workflow.

References

Application Notes and Protocols for Acid Ceramidase-IN-1 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Acid Ceramidase-IN-1, a potent and orally active inhibitor of acid ceramidase (AC; ASAH1), in various in vitro experimental settings.[1][2] The provided protocols and data will assist researchers in designing and executing experiments to investigate the role of acid ceramidase in cellular processes.

Introduction

This compound is a valuable research tool for studying the sphingolipid metabolic pathway.[1] It exerts its inhibitory effect on acid ceramidase, an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[3] By blocking this activity, this compound leads to the accumulation of intracellular ceramides and a decrease in sphingosine levels.[1] This modulation of bioactive lipid levels can influence various cellular processes, including apoptosis, cell proliferation, and stress responses. These characteristics make this compound a subject of interest in studies related to neurological lysosomal storage diseases like Gaucher's and Krabbe's diseases.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C18H25N3O3 | |

| Molecular Weight | 331.41 g/mol | |

| CAS Number | 2415225-30-6 | |

| Solubility | DMSO: 50 mg/mL (150.87 mM) |

In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| hAC IC50 | 0.166 µM | Human Acid Ceramidase | |

| EC50 | 0.41 µM | Primary fibroblast cells | |